molecular formula C8H8LiNO3 B15318074 Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate

Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate

Cat. No.: B15318074
M. Wt: 173.1 g/mol
InChI Key: VSONMPCALPKYEX-UHFFFAOYSA-M
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Description

Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate is a lithium salt derived from 5-(methoxymethyl)pyridine-2-carboxylic acid. Its structure features a pyridine ring substituted at the 5-position with a methoxymethyl (-CH2OCH3) group and at the 2-position with a carboxylate anion coordinated to a lithium cation. The molecular formula is estimated as C8H7LiNO3, with a molecular weight of ~171.94 g/mol.

Properties

Molecular Formula

C8H8LiNO3

Molecular Weight

173.1 g/mol

IUPAC Name

lithium;5-(methoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3.Li/c1-12-5-6-2-3-7(8(10)11)9-4-6;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

VSONMPCALPKYEX-UHFFFAOYSA-M

Canonical SMILES

[Li+].COCC1=CN=C(C=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate typically involves the reaction of 5-(methoxymethyl)pyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The methoxymethyl group and the pyridine ring can also interact with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

(i) Lithium(1+)ion5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate ()
  • Structure : Contains a fused thiazolo[4,5-c]pyridine core with a bulky tert-butoxycarbonyl (Boc) group at position 5.
  • Molecular Formula : C12H15LiN2O4S (MW: 290.26 g/mol).
  • The Boc group increases steric hindrance, likely reducing water solubility compared to the methoxymethyl group in the target compound.
  • Applications : Likely used in protected intermediates for organic synthesis due to the Boc group’s stability .
(ii) Lithium(1+)ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate ()
  • Structure : Features a fused [1,2,4]triazolo[1,5-a]pyridine system.
  • Key Differences :
    • The triazole ring adds two nitrogen atoms, increasing hydrogen-bonding capacity and aqueous solubility.
    • Lacks the methoxymethyl substituent, reducing lipophilicity compared to the target compound.
  • Applications: Potential use in medicinal chemistry due to triazole’s bioactivity .
(iii) 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride ()
  • Structure: Isoquinoline core with diethoxybenzyl and ethoxy substituents.
  • Molecular Formula : C12H17ClN2O2 (MW: 256.73 g/mol).
  • Key Differences: The isoquinoline system is larger and more aromatic than pyridine, altering electronic properties. Ethoxy groups increase lipophilicity, contrasting with the target’s methoxymethyl. Hydrochloride salt form differs in ionic behavior from lithium carboxylates.
  • Applications: Likely explored for central nervous system (CNS) targeting due to isoquinoline’s pharmacological relevance .

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Solubility Trends Thermal Stability
Target Compound ~171.94 Moderate in polar organics High (Li+ salt)
Thiazolo-Pyridine Derivative 290.26 Low in water, high in DMSO Moderate
Triazolo-Pyridine Derivative Not provided High in water High
Isoquinoline Hydrochloride 256.73 High in methanol, low in hexane Moderate
  • Solubility : The target’s methoxymethyl group balances polarity, while the triazolo derivative’s nitrogen-rich structure favors water solubility.
  • Stability : Lithium salts generally exhibit high thermal stability, advantageous for battery electrolytes.

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